molecular formula C20H22N4O2 B15135494 PD-1/PD-L1-IN-40

PD-1/PD-L1-IN-40

Cat. No.: B15135494
M. Wt: 350.4 g/mol
InChI Key: JSNBCUUKHWFKAO-UHFFFAOYSA-N
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Description

PD-1/PD-L1-IN-40 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune checkpoint regulation, which is a mechanism that cancer cells exploit to evade the immune system. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity, making it a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-40 involves multiple steps, including the formation of biphenyl derivatives, which are known for their inhibitory activity against the PD-1/PD-L1 interaction . The synthetic route typically starts with the preparation of the biphenyl core, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity and selectivity. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and conditions often involve elevated temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow chemistry techniques, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-40 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

PD-1/PD-L1-IN-40 can be compared with other PD-1/PD-L1 inhibitors, such as:

Compared to these monoclonal antibodies, this compound, as a small-molecule inhibitor, offers advantages such as better oral bioavailability, higher tumor penetration, and potentially fewer side effects .

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

InChI

InChI=1S/C20H22N4O2/c25-20(22-7-8-24-9-11-26-12-10-24)16-3-1-15(2-4-16)18-13-17-5-6-21-19(17)23-14-18/h1-6,13-14H,7-12H2,(H,21,23)(H,22,25)

InChI Key

JSNBCUUKHWFKAO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)C3=CN=C4C(=C3)C=CN4

Origin of Product

United States

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